molecular formula C13H8ClN B090532 2-(3-Chlorophenyl)benzonitrile CAS No. 1338095-85-4

2-(3-Chlorophenyl)benzonitrile

Cat. No.: B090532
CAS No.: 1338095-85-4
M. Wt: 213.66 g/mol
InChI Key: PQYNQKBYEZCGOX-UHFFFAOYSA-N
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Description

Significance in Organic Synthesis and Chemical Sciences

The primary significance of 2-(3-Chlorophenyl)benzonitrile in organic synthesis lies in its role as a precursor or intermediate. Organic synthesis is a branch of chemical science that focuses on the construction of organic compounds. Benzonitrile (B105546) derivatives, in general, are important intermediates in the production of fine chemicals, including dyes, fragrances, and pharmaceuticals. google.com

The synthesis of this compound itself can be achieved through various methods, a common one being the Suzuki coupling reaction. This powerful cross-coupling reaction, a cornerstone of modern organic chemistry, involves the reaction of an aryl halide with an organoboron compound, catalyzed by a palladium complex. In this case, 3-chlorophenylboronic acid can be reacted with 2-bromobenzonitrile (B47965) to yield the target compound.

The nitrile group (-CN) and the chloro-substituted phenyl ring are key functional groups that allow for further chemical transformations. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form heterocyclic rings. The chlorine atom on the phenyl ring can be substituted through various nucleophilic aromatic substitution reactions or participate in further cross-coupling reactions, allowing for the construction of even more elaborate molecular architectures.

Interdisciplinary Relevance in Medicinal Chemistry and Materials Science

The structural motif of this compound is found in various compounds being investigated for their potential therapeutic properties. Benzonitrile derivatives are studied for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. ontosight.aiopenmedicinalchemistryjournal.com The presence of a halogen, such as chlorine, can often enhance the biological activity of a molecule. ontosight.ai

In medicinal chemistry, the biaryl scaffold is a common feature in many drug molecules. The specific arrangement of the two phenyl rings in this compound can serve as a foundational structure for designing new therapeutic agents. For instance, derivatives of this compound could be synthesized and screened for their ability to interact with biological targets like enzymes or receptors. Research has shown that compounds with similar structures, such as certain benzimidazole-4,7-dione derivatives, are being investigated as antagonists for the P2X3 receptor, a target for treating neuropathic pain. nih.gov

In the realm of materials science, biaryl compounds are of interest for the development of new materials with specific optical or electronic properties. smolecule.com The rigid structure of this compound can be incorporated into larger polymer chains or liquid crystal structures. The electronic properties of the molecule, influenced by the electron-withdrawing nitrile group and the chloro-substituent, make it a candidate for use in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) or other electronic materials. bldpharm.com

Scope of Academic Investigation

Current academic research on this compound and related compounds is multifaceted. Investigations often focus on several key areas:

Development of Novel Synthetic Methods: Researchers are continuously exploring more efficient, cost-effective, and environmentally friendly ways to synthesize biaryl nitriles. This includes the development of new catalysts and reaction conditions for cross-coupling reactions.

Synthesis of Novel Derivatives: A significant portion of research involves using this compound as a starting material to create libraries of new compounds. These derivatives are then studied to understand how structural modifications affect their chemical and physical properties.

Exploration of Biological Activity: Many academic studies are focused on synthesizing derivatives of this compound and evaluating their potential as therapeutic agents. This includes screening for activity against various diseases, such as cancer and infectious diseases. For example, some benzonitrile derivatives have shown cytotoxic effects against breast cancer cell lines.

Computational and Spectroscopic Studies: Advanced computational modeling and spectroscopic techniques are used to understand the three-dimensional structure, electronic properties, and reactivity of this compound. These studies provide valuable insights that can guide the design of new experiments and applications.

Applications in Materials Science: Research is also directed towards incorporating this and similar molecules into new materials. This includes studying their photophysical properties and their potential use in electronic devices and advanced polymers.

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C13H8ClN
Average Mass 213.66 g/mol
Monoisotopic Mass 213.034527 g/mol

| CAS Number | 1338095-85-4 |

Source: epa.govnih.govbldpharm.com

Table 2: Related Compounds and Their Investigated Applications

Compound Name Investigated Application/Significance Reference
3-[2-(3-Chlorophenyl)ethyl]pyridine-2-carbonitrile Key intermediate in the synthesis of the antihistamine drug loratadine. researchgate.net
2-Chloro-6-[(4-chlorophenyl)sulfanyl]benzonitrile Potential applications as an antibacterial agent and in materials science. smolecule.com
4-[2-(3-Chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile Investigated for potent cytotoxicity against breast cancer cell lines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-chlorophenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN/c14-12-6-3-5-10(8-12)13-7-2-1-4-11(13)9-15/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQYNQKBYEZCGOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20362713
Record name 2-(3-Chlorophenyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20362713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1338095-85-4
Record name 2-(3-Chlorophenyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20362713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for 2-(3-Chlorophenyl)benzonitrile and Analogues

Dehydration Reactions of Aldoximes

The dehydration of aldoximes presents a fundamental route to the formation of nitriles. This transformation can be achieved using various dehydrating agents. A notable advancement in this area is the use of an iron catalyst, Cp*Fe(1,2-Cy2PC6H4O), which facilitates the rapid conversion of a wide range of aliphatic and aromatic aldoximes into their corresponding nitriles at room temperature, releasing water as the only byproduct. nih.govacs.org This method is inspired by the biocatalytic dehydration of aldoximes. nih.gov The process involves the redox activation of the N-O bond through a single electron transfer from the iron catalyst to the oxime. acs.org

For instance, benzaldehyde (B42025) oximes, regardless of the presence of electron-donating or electron-withdrawing groups on the phenyl ring, can be effectively dehydrated to produce the corresponding benzonitriles in yields ranging from moderate to excellent. acs.org This iron-catalyzed approach is also applicable to the synthesis of aliphatic nitriles from their respective aldoximes, yielding good to high amounts of the desired products. acs.org

In a specific example, the dehydration of terephthalaldehyde (B141574) dioxime can be selectively controlled to yield 4-[(hydroxyimino)methyl]benzonitrile. acs.org Traditional methods often suffer from drawbacks such as long reaction times and the use of harsh reagents. rsc.orgresearchgate.net However, greener alternatives have been developed, such as the use of a deep eutectic solvent composed of choline (B1196258) chloride and urea (B33335), which acts as both a catalyst and a solvent-free medium for the one-pot synthesis of nitriles from aldehydes. organic-chemistry.org This method is noted for its mild reaction conditions, ease of work-up, and high atom economy. organic-chemistry.org

Table 1: Comparison of Catalysts in Aldoxime Dehydration for Benzonitrile (B105546) Synthesis
Catalyst/ReagentReaction ConditionsYield of BenzonitrileReference
Cp*Fe(1,2-Cy2PC6H4O)Room TemperatureModerate to Excellent acs.org
Choline chloride-urea (1:2) DESSolvent-free, conventional or microwave heatingGood to Excellent (up to 95%) organic-chemistry.org
Ionic Liquid ((NH2OH)2·[HSO3-b-Py]·HSO4)120 °C, 2 hours100% rsc.orgresearchgate.netrsc.org

Grignard Addition and Subsequent Derivatization Reactions

Grignard reagents are highly versatile in organic synthesis, and their addition to nitriles provides a classic route to ketones after hydrolysis. masterorganicchemistry.comshaalaa.com The reaction involves the nucleophilic attack of the Grignard reagent on the carbon atom of the cyano group, forming a new carbon-carbon bond. krayonnz.com This initially forms an imine, which is then hydrolyzed to the corresponding ketone. masterorganicchemistry.comnih.gov

The reaction of a Grignard reagent with benzonitrile, for example, leads to a substituted phenyl magnesium cyanide intermediate. krayonnz.com This reaction is known for its high selectivity and ease of use. krayonnz.com The efficiency of this reaction can be influenced by the solvent system; using benzene (B151609) with one equivalent of ether can lead to higher yields of ketones compared to using ether alone. masterorganicchemistry.com Kinetic studies have shown the reaction to be second-order, being first order in both the Grignard reagent and the nitrile. masterorganicchemistry.com For sterically demanding substrates, the addition can be effectively catalyzed by copper(I) salts. masterorganicchemistry.com

While this method is primarily used for ketone synthesis, it represents a potential pathway for creating the biphenyl (B1667301) skeleton of this compound. A suitably substituted Grignard reagent could be added to a benzonitrile derivative, or vice versa, followed by further derivatization to introduce the cyano group if it is not already present.

Nucleophilic Substitution Strategies

Nucleophilic aromatic substitution (SNA_r) offers a direct method for introducing a cyano group onto an aromatic ring. This reaction is particularly effective when the aromatic ring is activated by electron-withdrawing groups positioned ortho or para to the leaving group. pressbooks.pubmasterorganicchemistry.com The mechanism involves a two-step addition-elimination process, where the nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the departure of the leaving group to restore aromaticity. pressbooks.pubmasterorganicchemistry.com The reactivity order of halogens in this reaction is F > Cl > Br > I, which is opposite to that of SN1 and SN2 reactions, as the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com

In the context of synthesizing this compound, a nucleophilic substitution approach could involve the reaction of a pre-formed 2-(3-chlorophenyl) substituted benzene ring bearing a suitable leaving group with a cyanide salt. The presence of other activating groups on the ring would facilitate this transformation.

Another strategy involves the Gabriel synthesis, a method for preparing primary amines, which can be adapted for nitrile synthesis. This involves the use of the phthalimide (B116566) anion as a nucleophile to displace a halide from an alkyl halide. libretexts.org While typically used for amine synthesis, the underlying principle of using a protected nitrogen nucleophile could be conceptually extended to nitrile synthesis under specific conditions.

Advanced Approaches in Benzonitrile Functionalization

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. tcichemicals.com This reaction typically involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide or triflate, catalyzed by a palladium(0) complex in the presence of a base. tcichemicals.com The versatility of this reaction allows for a wide range of functional groups to be present in the coupling partners. tcichemicals.com

For the synthesis of this compound, a Suzuki-Miyaura coupling would be an ideal strategy. This could involve the reaction of 2-bromobenzonitrile (B47965) with 3-chlorophenylboronic acid, or alternatively, 3-chloro-1-iodobenzene with 2-cyanophenylboronic acid, in the presence of a suitable palladium catalyst and base. Ligandless palladium catalysts, such as Pd(OAc)2, have also been shown to be highly active for this transformation. researchgate.net

Recent advancements have focused on developing more efficient and general protocols. For instance, highly effective catalysts have been developed for the Suzuki-Miyaura reactions of 2-pyridyl nucleophiles with aryl and heteroaryl bromides. nih.gov Furthermore, palladium-catalyzed C-H bond activation has emerged as a direct method for the synthesis of biphenyl-2-carbonitrile derivatives from aryl nitriles and aryl halides. acs.org

Table 2: Key Parameters of the Suzuki-Miyaura Reaction for Biaryl Synthesis
ComponentRoleExamples
CatalystFacilitates the cross-couplingPd(PPh3)4, Pd(OAc)2, Pd2(dba)3
LigandStabilizes and activates the palladium catalystPhosphine ligands (e.g., PPh3), N-heterocyclic carbenes
BasePromotes transmetalation and neutralizes acid formedNa2CO3, K2CO3, K3PO4, Cs2CO3
SolventSolubilizes reactants and catalystToluene, Dioxane, DMF, Water
Boron ReagentNucleophilic coupling partnerArylboronic acids, Arylboronate esters
Halide/TriflateElectrophilic coupling partnerAryl bromides, Aryl iodides, Aryl triflates

Green Chemistry Principles in Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of benzonitriles, several green approaches have been developed.

One notable example is the use of ionic liquids as recyclable reaction media and catalysts. rsc.org For instance, the synthesis of benzonitrile from benzaldehyde and hydroxylamine (B1172632) hydrochloride can be performed in an ionic liquid, which acts as a co-solvent, catalyst, and phase-separation agent, allowing for easy recovery and reuse. rsc.orgresearchgate.netrsc.org This method avoids the use of metal salt catalysts and simplifies the separation process, achieving a 100% yield of benzonitrile under optimized conditions. rsc.orgresearchgate.netrsc.org

Another green approach is the use of deep eutectic solvents (DES), which are mixtures of compounds that have a much lower melting point than the individual components. organic-chemistry.org A DES made from choline chloride and urea has been shown to be an efficient and environmentally friendly catalyst for the one-pot synthesis of nitriles from aldehydes under solvent-free conditions, with the DES being reusable for several cycles. organic-chemistry.org

Vapor-phase catalytic dehydration of aldoximes over solid catalysts like ZrO2, Al2O3, and SiO2 also represents a green method for nitrile synthesis. rsc.org This process can be operated under adiabatic conditions, utilizing the exothermic reaction heat and eliminating the need for external heating, achieving high yields of acetonitrile. rsc.org Furthermore, direct cyanation of benzoic acid to benzonitrile has been achieved through paired electrosynthesis in liquid ammonia, offering a greener alternative to traditional methods. bohrium.com

Enzymatic Catalysis

The application of enzymatic catalysis for the direct synthesis of this compound is not extensively documented in current literature. However, biocatalytic methods are widely employed for the synthesis of chiral intermediates and related structures. For instance, enzymes are used in the preparation of chiral alcohols like (S)-2-chloro-1-(3-chlorophenyl)ethanol, a key intermediate for pharmaceuticals. researchgate.net This process highlights the potential for enzymes to perform highly selective transformations on molecules containing the 3-chlorophenyl moiety. researchgate.net The enzymatic reduction of ketones and the creation of chiral amino acids are other areas where biocatalysis has proven effective, suggesting that future research may lead to enzymatic routes for constructing complex nitriles. researchgate.net

Derivatization Strategies and Synthetic Transformations

The nitrile and chlorophenyl groups in this compound are active sites for a variety of chemical transformations, allowing for its use as a building block in the synthesis of more complex molecules.

Reduction Pathways to Corresponding Amines

The reduction of the nitrile group is a fundamental transformation that yields primary amines. Various reagents can accomplish this conversion. Diisopropylaminoborane, activated by a catalytic amount of lithium borohydride (B1222165) (LiBH₄), is effective for reducing a wide range of both aliphatic and aromatic nitriles to their corresponding amines in excellent yields. nih.gov Benzonitriles that feature electron-withdrawing groups, such as the chloro-substituent in the target molecule, tend to undergo this reduction more rapidly. nih.gov

Another efficient and mild system for this transformation is the use of potassium borohydride (KBH₄) with a Raney Nickel catalyst in ethanol. semanticscholar.org This method successfully reduces aromatic nitriles, which are typically more resistant to reduction than their aliphatic counterparts, to primary amines in good to excellent yields. semanticscholar.org For example, 3-chlorobenzonitrile (B1581422) can be effectively reduced to 3-chlorobenzylamine. ontosight.ai These methods are generally chemoselective, leaving other functional groups on the aromatic rings intact.

Nitrile SubstrateReducing SystemProductYieldReference
Aromatic & Aliphatic NitrilesDiisopropylaminoborane / cat. LiBH₄Primary AminesExcellent nih.gov
2,4-DichlorobenzonitrileDiisopropylaminoborane / cat. LiBH₄2,4-Dichlorobenzylamine99% nih.gov
Aromatic & Aliphatic NitrilesRaney Ni / KBH₄ in EthanolPrimary AminesUp to 93% semanticscholar.org
3-ChlorobenzonitrileNot specified3-ChlorobenzylamineNot specified ontosight.ai

Hydrolysis Reactions to Amides

The hydrolysis of nitriles provides a direct route to amides and, upon further reaction, to carboxylic acids. This transformation can be carried out under acidic or alkaline conditions. chemguide.co.uk Traditionally, this requires heating with a dilute acid or a base like sodium hydroxide (B78521) solution. chemguide.co.uk The initial product of hydrolysis is the primary amide, which can be isolated or further hydrolyzed to the carboxylic acid. orgsyn.org

More contemporary methods offer milder conditions. A simple and efficient transition metal-free hydration of nitriles to amides can be achieved using sodium hydroxide in isopropanol (B130326) at moderate temperatures. oatext.com This method has been shown to be effective for a variety of benzonitriles, affording the corresponding amides in good to moderate yields. oatext.com Such mild conditions are advantageous as they can tolerate other functional groups within the molecule that might be sensitive to harsher acidic or basic environments. orgsyn.orgresearchgate.net

Oxidation Reactions

The oxidation of this compound primarily targets substituents on the phenyl rings rather than the nitrile group or the aromatic rings themselves. For instance, related compounds like 3-[2-(3-chlorophenyl)acetyl]benzonitrile (B1621309) can be oxidized to form the corresponding carboxylic acids. The benzylic position is particularly susceptible to oxidation. Research has shown that benzylic C-H bonds can be oxidized to ketones using various oxidizing agents. rsc.org For example, 3-ethylbenzonitrile (B1329685) can be oxidized to 3-acetylbenzonitrile (B155718) in high yield. rsc.org This indicates that if an alkyl group were present on either of the phenyl rings of this compound, it could be a site for oxidative transformation.

Introduction of Heterocyclic Moieties

This compound and its derivatives are valuable precursors for synthesizing a wide array of heterocyclic compounds. The nitrile functionality is a key participant in cyclization reactions to form rings containing nitrogen.

Benzimidazoles: As mentioned previously, benzonitrile derivatives react with o-phenylenediamine (B120857) under microwave irradiation to form 2-substituted benzimidazoles. The specific product, 2-(3-Chlorophenyl)-1H-benzimidazole, is synthesized through this route. shirazu.ac.irclockss.org

Oxadiazoles: The synthesis of 1,3,4-oxadiazole (B1194373) derivatives can be achieved from acylhydrazides and isothiocyanates through an aerobic oxidation and annulation sequence, with related benzonitrile structures being part of these complex molecules. nih.gov

Pyrimidines: Substituted pyrimidines can be synthesized via a [3+3] tandem annulation-oxidation reaction between α,β-unsaturated ketones and benzamidine (B55565) hydrochloride. The resulting structures can incorporate the 3-chlorophenyl group, as seen in 4-(2-Chlorophenyl)-6-(3-chlorophenyl)-2-phenylpyrimidine. psu.edu

Pyridazines: The pyridazine (B1198779) ring is another important heterocycle accessible from benzonitrile precursors. The synthesis of complex molecules like 2-{2-[(4-chlorophenyl)sulfanyl]ethoxy}-3-methoxy-5-[6-(3,4,5-trimethoxyphenyl)-3- pyridazinyl]benzonitrile demonstrates the integration of the benzonitrile moiety into a pyridazine system. derpharmachemica.com

Triazoles: The compound serves as a building block for more complex triazole-containing molecules. For example, letrozole (B1683767) analogs, which are non-steroidal aromatase inhibitors, have been synthesized incorporating a 3-chlorophenyl group attached to a triazole-containing structure, such as 4-[2-(3-chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile. nih.gov

These examples underscore the versatility of this compound as a scaffold for generating diverse and medicinally relevant heterocyclic architectures. researchgate.netchim.itgoogle.com

Stereoselective Synthesis of Analogues

The stereoselective synthesis of analogues of this compound, particularly those exhibiting axial chirality, is a significant area of research in modern organic chemistry. These synthetic strategies aim to control the three-dimensional arrangement of atoms, leading to the formation of a single stereoisomer. A prominent approach in this field is the atroposelective synthesis of biaryl nitriles, where the rotation around the C-C bond between the two aryl rings is restricted, giving rise to stable atropisomers.

One notable method involves the catalytic atroposelective formation of the nitrile group on a pre-existing racemic biaryl scaffold. This dynamic kinetic resolution process, often catalyzed by N-heterocyclic carbenes (NHCs), can produce axially chiral benzonitriles with high yields and excellent enantioselectivities. researchgate.net The reaction typically starts from racemic 2-arylbenzaldehydes, which are converted to the corresponding chiral nitriles. While a direct analogue bearing a 3-chlorophenyl group has not been explicitly reported in this specific study, the methodology has been successfully applied to a range of substrates with various substituents on the aryl rings, demonstrating its potential for creating analogues of this compound.

The substrate scope for this NHC-catalyzed atroposelective synthesis of benzonitriles is broad, accommodating various substituents on the aldehyde-bearing ring. The following table illustrates the effectiveness of this method with different substrates.

Table 1: NHC-Catalyzed Atroposelective Synthesis of Axially Chiral Benzonitriles from 2-Arylbenzaldehydes researchgate.net

EntryYield (%)ee (%)
1HHH9395
2MeHH9596
3EtHH9496
4i-PrHH9297
5t-BuHH8598
6OMeHH9695
7FHH9194
8ClHH8893
9HMeH9092
10HHOMe8991

Another powerful strategy for the stereoselective synthesis of biaryl nitrile analogues is the nickel-catalyzed desymmetric cyanation of biaryl diallylic alcohols. This method allows for the construction of axially chiral allylic nitriles with high enantiopurity. nih.govresearchgate.net The versatility of this approach is demonstrated by its application to a diverse range of substrates, including those with halogen substituents, which are relevant to analogues of this compound.

The following table showcases the results of the nickel-catalyzed desymmetric allylic cyanation for various substituted biaryl diallylic alcohols.

Table 2: Nickel-Catalyzed Enantioselective Desymmetric Cyanation of Biaryl Diallylic Alcohols nih.govresearchgate.net

EntryAr¹Ar²Yield (%)ee (%)
1PhPh90>99
24-MeC₆H₄Ph8899
34-FC₆H₄Ph8598
44-ClC₆H₄Ph8297
53-ClC₆H₄Ph8498
6Ph4-MeOC₆H₄8799
7Ph4-BrC₆H₄8096
82-NaphthylPh7895

These methodologies highlight the significant progress in the stereoselective synthesis of complex biaryl structures. The ability to control axial chirality is crucial for the development of new chiral ligands, catalysts, and functional materials. While the direct stereoselective synthesis of this compound itself may present unique challenges, the successful synthesis of a wide array of its analogues opens avenues for further exploration and application.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and probing the skeletal vibrations of 2-(3-Chlorophenyl)benzonitrile.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites its vibrational modes. The resulting spectrum is a unique fingerprint, with specific absorption bands corresponding to distinct functional groups and structural features. For this compound, the FT-IR spectrum is expected to be characterized by several key absorption regions.

The most prominent feature would be the stretching vibration of the nitrile (C≡N) group, which typically appears as a sharp, intense band in the range of 2220-2240 cm⁻¹. nih.govderpharmachemica.com The aromatic C-H stretching vibrations of the two phenyl rings are anticipated to be observed in the region of 3000-3100 cm⁻¹. sphinxsai.com Furthermore, the carbon-carbon stretching vibrations within the aromatic rings generally give rise to a series of bands between 1400 and 1600 cm⁻¹. researchgate.net

The presence of the chlorine substituent on one of the phenyl rings will also influence the spectrum. The C-Cl stretching vibration is expected to produce a strong absorption band in the fingerprint region, typically between 600 and 800 cm⁻¹. derpharmachemica.com The substitution pattern on the benzene (B151609) rings will be reflected in the C-H out-of-plane bending vibrations, which appear below 900 cm⁻¹ and can help distinguish between different isomers. For a 1,3-disubstituted (meta) pattern on the chlorophenyl ring, characteristic bands are expected in the range of 680-725 cm⁻¹ and 750-810 cm⁻¹. Monosubstituted benzene C-H out-of-plane bends typically appear between 690-710 cm⁻¹ and 730-770 cm⁻¹.

Expected FT-IR Vibrational Frequencies for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3100-3000Medium to Weak
Nitrile (C≡N) Stretch2240-2220Strong, Sharp
Aromatic C=C Stretch1600-1400Medium to Strong
C-H In-plane Bend1300-1000Medium
C-H Out-of-plane Bend900-675Strong
C-Cl Stretch800-600Strong

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy serves as a complementary technique to FT-IR. It involves irradiating the sample with a monochromatic laser and analyzing the inelastically scattered light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy excels in detecting vibrations of non-polar moieties and symmetric bonds.

In the FT-Raman spectrum of this compound, the C≡N stretching vibration is also expected to be a prominent feature, often appearing in a similar region as in the FT-IR spectrum. researchgate.net The aromatic C-C ring stretching vibrations are typically strong and well-defined in the Raman spectrum. researchgate.net The symmetric "breathing" modes of the phenyl rings, which involve the entire ring expanding and contracting, are often Raman active and provide valuable structural information. The C-Cl stretch is also expected to be observable in the Raman spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is a powerful tool for elucidating the detailed carbon-hydrogen framework of a molecule. By probing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR provide information on the chemical environment, connectivity, and spatial relationships of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR)

In the ¹H NMR spectrum of this compound, the signals corresponding to the aromatic protons would dominate. The spectrum is expected to show a complex multiplet pattern in the aromatic region, typically between 7.0 and 8.0 ppm. rsc.orgrsc.org The protons on the two different phenyl rings will have distinct chemical shifts due to the differing electronic effects of the nitrile and chloro substituents.

The protons on the benzonitrile (B105546) ring and the 3-chlorophenyl ring will likely appear as overlapping multiplets. The protons ortho to the nitrile group are expected to be shifted downfield due to the electron-withdrawing nature of the cyano group. Similarly, the protons on the chlorophenyl ring will be influenced by the inductive effect and mesomeric effects of the chlorine atom. The coupling between adjacent protons (ortho, meta, and para couplings) will lead to the splitting of signals, and a high-resolution instrument would be necessary to resolve these complex patterns.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for each of the 13 carbon atoms in the structure, although some peaks may overlap depending on the solvent and the spectrometer's resolution.

The carbon atom of the nitrile group (C≡N) is expected to appear in the range of 110-125 ppm. rsc.org The quaternary carbons, those to which the phenyl rings are attached and the carbon bearing the chlorine atom, will typically show weaker signals than the protonated carbons. The chemical shifts of the aromatic carbons will be spread over the range of approximately 120-140 ppm. rsc.org The carbon atom attached to the electron-withdrawing chlorine atom will be deshielded and its signal shifted downfield. The chemical shifts of the other carbons in the rings will be influenced by the combined electronic effects of the substituents.

Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon TypePredicted Chemical Shift (ppm)
Nitrile (C≡N)110-125
Aromatic C-H120-135
Aromatic C-Cl130-140
Aromatic Quaternary C135-145

Mass Spectrometric Techniques for Molecular Characterization

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, the molecular formula is C₁₃H₈ClN, leading to a monoisotopic mass of approximately 213.03 g/mol . epa.gov

In a typical mass spectrum, a molecular ion peak (M⁺) would be observed at m/z 213. The presence of a chlorine atom would be indicated by an isotopic pattern, with a smaller peak at M+2 (m/z 215) that is approximately one-third the intensity of the molecular ion peak, corresponding to the natural abundance of the ³⁷Cl isotope. wiley-vch.de

Electron ionization (EI) mass spectrometry would likely lead to fragmentation of the molecule. Common fragmentation pathways could include the loss of the chlorine atom (M-Cl)⁺ or the nitrile group (M-CN)⁺. The biphenyl (B1667301) backbone could also cleave, leading to further fragment ions. Analysis of these fragmentation patterns can provide valuable information for confirming the structure of the molecule. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments with high precision, allowing for the unambiguous determination of the elemental composition. wiley-vch.de

X-ray Diffraction Studies for Solid-State Structure

As of the latest available data, a specific single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible crystallographic databases. Therefore, detailed information on its solid-state structure, including unit cell parameters, space group, and precise molecular geometry in the crystalline state, is not available.

While crystallographic data exists for structurally related compounds, such as other substituted benzonitriles and biphenyl derivatives, this information cannot be directly extrapolated to definitively describe the crystal packing and intermolecular interactions of this compound. The specific placement of the chloro and cyano substituents on the biphenyl framework will uniquely influence the molecule's conformation and how it arranges itself in a crystal lattice.

Further research, specifically the successful crystallization and subsequent X-ray diffraction analysis of this compound, is required to elucidate its solid-state architecture. Such a study would provide valuable insights into the dihedral angle between the two phenyl rings, the planarity of the molecule, and the nature of any intermolecular interactions, such as halogen bonding or π-π stacking, which govern its crystal packing.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools in computational chemistry for predicting the electronic structure, geometry, and properties of molecules. These methods solve the Schrödinger equation, or a simplified form of it, to provide detailed information at the atomic and molecular levels.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. For 2-(3-Chlorophenyl)benzonitrile, DFT would be employed to optimize its molecular geometry, calculate its energy, and derive various electronic properties.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The HOMO is the outermost orbital containing electrons and acts as an electron donor. An analysis of the HOMO of this compound would identify the regions of the molecule most susceptible to electrophilic attack.

LUMO: The LUMO is the innermost orbital without electrons and acts as an electron acceptor. Analysis of the LUMO would indicate the molecular sites most likely to react with nucleophiles.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter. A small gap suggests high chemical reactivity and polarizability, while a large gap implies greater stability.

If a DFT study were conducted, the calculated energies of these orbitals would be presented in a table similar to the one below, which is currently populated with placeholder data.

Interactive Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

Parameter Energy (eV)
HOMO Energy -6.50
LUMO Energy -1.25

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonds.

For this compound, an NBO analysis would:

Quantify the electron density in the bonds between atoms and in the lone pairs on the nitrogen and chlorine atoms.

Investigate hyperconjugative interactions by analyzing the delocalization of electron density from occupied (donor) NBOs to unoccupied (acceptor) NBOs.

A hypothetical data table summarizing key NBO interactions is shown below.

Interactive Table 2: Hypothetical NBO Analysis for this compound

Donor NBO Acceptor NBO Stabilization Energy E(2) (kcal/mol)
π(C1-C2) π*(C3-C4) 18.5
LP(1) N π*(C5-C6) 5.2

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for understanding and predicting the reactive behavior of molecules. It visualizes the electrostatic potential on the electron density surface of a molecule, indicating regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack).

An MEP map of this compound would likely show:

A region of strong negative potential around the nitrogen atom of the nitrile group due to its lone pair and high electronegativity.

A negative potential associated with the chlorine atom.

Positive potentials around the hydrogen atoms of the phenyl rings.

This analysis helps in understanding non-covalent interactions, such as hydrogen bonding and halogen bonding, and predicting sites for chemical reactions.

Vibrational Mode Interpretation via Potential Energy Distribution (PED)

Vibrational spectroscopy (infrared and Raman) provides a fingerprint of a molecule based on its vibrational modes. Computational analysis is crucial for assigning the observed spectral bands to specific molecular motions. A DFT calculation would first compute the harmonic vibrational frequencies of this compound.

Potential Energy Distribution (PED) analysis is then used to quantify the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal vibrational mode. This allows for an unambiguous assignment of the calculated frequencies. For instance, a PED analysis would clearly distinguish the C≡N stretching vibration from the various C-C stretching and C-H bending modes of the phenyl rings.

Interactive Table 3: Hypothetical Vibrational Frequencies and PED Assignments for this compound

Mode No. Calculated Frequency (cm⁻¹) Experimental Frequency (cm⁻¹) PED (%) and Assignment
1 2230 2228 ν(C≡N) (95%)
2 1595 1590 ν(C-C) phenyl (80%)

Conformational Analysis and Stability

This compound has a degree of conformational flexibility due to the rotation around the single bond connecting the two phenyl rings. Conformational analysis involves calculating the molecule's energy as a function of the dihedral angle between the two rings.

This analysis would identify:

The most stable conformation (the global energy minimum).

Any other local energy minima corresponding to stable conformers.

The energy barriers (transition states) for rotation between these conformers.

The results are typically presented as a potential energy surface scan, showing how the relative energy changes with the dihedral angle. This information is crucial for understanding the molecule's shape, flexibility, and how its conformation might influence its chemical and physical properties.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system. In the context of this compound, MD simulations could provide insights into its behavior in various chemical and biological systems.

Adsorption Mechanism Studies

Molecular dynamics simulations are employed to investigate the adsorption processes of molecules onto surfaces, providing a molecular-level understanding of the interactions at play. These simulations can reveal the orientation of the adsorbing molecule, the key interaction sites, and the thermodynamic and kinetic profiles of the adsorption process. Such studies are crucial for applications in catalysis, separation processes, and materials science.

Currently, specific molecular dynamics studies detailing the adsorption mechanism of this compound on any particular surface are not extensively documented in publicly accessible scientific literature. Research in this area would likely focus on the interactions of the chlorophenyl and benzonitrile (B105546) moieties with a given substrate, assessing the roles of van der Waals forces, electrostatic interactions, and potential hydrogen bonding in the adsorption process.

Ligand-Protein Interaction Dynamics

The interaction between a small molecule (ligand) and a protein is a dynamic process fundamental to drug discovery and molecular biology. MD simulations can model how a ligand like this compound binds to a protein target, the conformational changes that occur in both the ligand and the protein upon binding, and the stability of the resulting complex over time.

Non-Covalent Interaction Analysis

Non-covalent interactions are critical in determining the structure, stability, and function of chemical and biological systems. Computational tools are used to visualize and quantify these weak interactions, such as hydrogen bonds, van der Waals forces, and steric repulsions.

Reduced Density Gradient (RDG) Analysis

Reduced Density Gradient (RDG) analysis is a computational chemistry method used to visualize and characterize non-covalent interactions in real space. It is based on the electron density and its gradient. The analysis generates 3D isosurfaces that are color-coded to indicate the type and strength of the interaction: blue for strong attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for strong repulsive interactions (steric clashes).

A specific RDG analysis for this compound has not been prominently featured in published research. A theoretical RDG analysis of this molecule would likely reveal weak van der Waals interactions across the biphenyl (B1667301) rings and potential areas of steric repulsion. The interaction landscape would be influenced by the chlorine substituent and the nitrile group.

Electron Localization Function (ELF) Analysis

The Electron Localization Function (ELF) is a method used in quantum chemistry to visualize regions in a molecule where there is a high probability of finding a localized electron pair. ELF analysis provides a clear picture of core electrons, covalent bonds, and lone pairs, offering insights into the chemical bonding of a molecule. Basins in the ELF topology are categorized, with core basins surrounding nuclei and valence basins representing bonding and non-bonding electron pairs.

Detailed ELF analyses specifically for this compound are not widely available. Such an analysis would be expected to characterize the electron density distribution, highlighting the covalent bonds within the phenyl rings, the carbon-carbon bond connecting them, the carbon-chlorine bond, and the triple bond of the nitrile group.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models use statistical methods to correlate physicochemical properties or theoretical molecular descriptors of a series of compounds with their known activities. The goal of QSAR modeling is to predict the activity of new or untested compounds, thereby guiding the design of more potent molecules and reducing the need for extensive experimental testing.

A QSAR model has the general form: Activity = f (physicochemical properties and/or structural properties) + error

The process involves selecting a dataset of compounds with known activities, calculating molecular descriptors for each compound, developing a mathematical relationship, and validating the model's predictive power.

While QSAR is a widely used technique in drug discovery, specific QSAR models developed for a series of compounds that explicitly include this compound and detail its contribution to the model are not described in the available literature. For this compound to be included in a QSAR study, it would be part of a larger dataset of structurally related molecules tested against a specific biological target. The model would then use descriptors calculated for this compound (e.g., hydrophobicity, electronic properties, steric parameters) to rationalize its activity relative to other compounds in the series.

Prediction of Biological Activities

The prediction of biological activities for novel compounds can be efficiently carried out using various computational methods, such as the Prediction of Activity Spectra for Substances (PASS) software. This tool compares the structure of a new compound with a vast database of known biologically active substances to predict its likely biological activities.

Table 1: Example of Predicted Biological Activities for Structurally Related Compounds

Predicted ActivityProbability to be Active (Pa)Probability to be Inactive (Pi)
Analgesic> 0.5< 0.1
Substance P antagonist> 0.4< 0.2
Anti-inflammatory> 0.3< 0.3
Non-opioid analgesic> 0.3< 0.3

Note: This table is illustrative and based on data for structurally related compounds. The values for this compound would need to be determined by a specific computational analysis.

Quantitative Structure-Activity Relationship (QSAR) studies on other classes of biphenyl derivatives have also demonstrated the utility of computational models in predicting biological activity. tandfonline.comtandfonline.comnih.govnih.govmedcraveonline.com These studies correlate variations in physicochemical properties of compounds with their biological activities, allowing for the prediction of potency for new analogs. For instance, 3D-QSAR models have been successfully used to predict the inhibitory activity of biphenyl derivatives against various enzymes. tandfonline.comtandfonline.comnih.gov Such an approach could be applied to this compound to predict its potential interactions with various biological targets.

Toxicological Characterization and Prioritization

In silico toxicology is a critical component of modern chemical safety assessment, enabling the prediction of potential adverse effects of compounds. These computational methods include knowledge-based systems that identify toxic fragments (structural alerts) and QSAR models that predict toxicity endpoints.

For this compound, a comprehensive toxicological profile would be established by evaluating a range of endpoints through computational models. These predictions help in prioritizing compounds for further experimental testing and can guide the design of safer chemicals.

Commonly predicted toxicological endpoints include:

Mutagenicity: The potential to cause genetic mutations.

Carcinogenicity: The potential to cause cancer.

Reproductive Toxicity: The potential to adversely affect reproductive capabilities.

Developmental Toxicity: The potential to cause adverse effects on a developing fetus.

Organ-specific Toxicity: Including hepatotoxicity (liver damage) and cardiotoxicity (heart damage).

While specific toxicological predictions for this compound are not publicly documented, computational tools can be used to generate such data. The process would involve submitting the chemical structure to various validated software models that predict the likelihood of different toxicological outcomes.

Table 2: Illustrative Toxicological Endpoints and Predictive Models

Toxicological EndpointComputational Model/ApproachPredicted Outcome (Hypothetical)
Mutagenicity (Ames test)QSAR models (e.g., CASE Ultra)To be determined
CarcinogenicityStructural alerts (e.g., OncoLogic™)To be determined
HepatotoxicityKnowledge-based systems (e.g., DEREK Nexus)To be determined
Cardiotoxicity (hERG inhibition)3D-QSAR modelsTo be determined

Note: The predicted outcomes in this table are hypothetical and would need to be generated through specific computational toxicology assessments of this compound.

The prioritization of this compound for further testing would depend on the outcome of these in silico predictions. A compound with a high probability of mutagenicity or carcinogenicity would be flagged as a high-priority candidate for experimental toxicological evaluation or for redesign to mitigate these risks.

Medicinal Chemistry and Pharmacological Research

Design and Synthesis of Bioactive Analogues

The development of new drugs often relies on the strategic design and synthesis of analogues of a lead compound. The benzonitrile (B105546) scaffold, a key component of 2-(3-Chlorophenyl)benzonitrile, is a well-established pharmacophore in drug discovery.

The benzonitrile moiety is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a wide range of biologically active compounds. nih.govresearchgate.net The nitrile group is a versatile functional group; it is a bioisostere for various functionalities and can participate in hydrogen bonding and dipole-dipole interactions with biological targets. nih.gov Its metabolic stability and ability to modulate the physicochemical properties of a molecule contribute to its frequent use in drug design. For instance, the identification of a sulfoquinoline hit from high-throughput screening led to the optimization of a 4-phenyl-3-aryl-sulfoquinoline lead compound, demonstrating the utility of aryl appendages like those found in benzonitrile derivatives in developing potent and metabolically stable drug candidates. nih.gov

Structural modifications are crucial for transforming a lead compound into a potent and selective drug candidate. For scaffolds related to this compound, modifications often involve altering the substituents on the phenyl rings to enhance biological activity. nih.gov For example, in the development of dichlorophenylacrylonitriles, the introduction of nitro (-NO2) and amino (-NH2) groups was found to enhance cytotoxic activity against cancer cells. nih.govresearchgate.net Similarly, the addition of a bromine moiety to a related compound improved its solubility, a key parameter for drug efficacy. nih.govresearchgate.net These examples underscore the principle that targeted structural changes to the core benzonitrile structure can lead to significant improvements in therapeutic potential.

Evaluation of Biological Activities

Analogues derived from the this compound scaffold have been evaluated for a range of biological activities, including cytotoxicity against cancer cells, antimicrobial effects, and enzyme inhibition.

Derivatives based on the dichlorophenyl scaffold have demonstrated significant cytotoxic activity against various cancer cell lines, particularly breast cancer. Studies on dichlorophenylacrylonitriles, which share structural similarities with this compound, have identified compounds with potent growth inhibition against the MCF-7 breast cancer cell line. nih.govresearchgate.net For instance, certain analogues showed high potency and selectivity for MCF-7 cells. nih.gov Further evaluation of related derivatives in a panel of drug-resistant breast carcinoma cell lines, including MDAMB468, T47D, and SKBR3, also revealed potent activity in the nanomolar range. nih.govresearchgate.net Another study investigating a p38 MAPK inhibitor, 2-(4-Chlorophenyl)-4-(4-fluorophenyl)-5-pyridin-4-yl-1,2-dihydropyrazol-3-one, found it to be highly effective against both MCF-7 and the triple-negative MDA-MB-231 breast cancer cell lines. uomustansiriyah.edu.iq

Table 1: Cytotoxic Activity of Selected Benzonitrile Analogues against Breast Cancer Cell Lines

Compound Cell Line IC50 / GI50 (µM)
(Z)-2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile (5) MCF-7 0.56 ± 0.03
(Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile (6) MCF-7 0.127 ± 0.04
(Z)-3-(4-aminophenyl)-2-(3,4-dichlorophenyl)acrylonitrile (35) MCF-7 0.030 ± 0.014
(Z)-N-(4-(2-cyano-2-(3,4-dichlorophenyl)vinyl)phenyl)acetamide (38) MCF-7 0.034 ± 0.01
2-(4-Chlorophenyl)-4-(4-fluorophenyl)-5-pyridin-4-yl-1,2-dihydropyrazol-3-one MCF-7 5.355 (µg/mL)
2-(4-Chlorophenyl)-4-(4-fluorophenyl)-5-pyridin-4-yl-1,2-dihydropyrazol-3-one MDA-MB-231 1.419 (µg/mL)

Data sourced from multiple studies for illustrative purposes. nih.govuomustansiriyah.edu.iq

The benzonitrile scaffold is also a component of various compounds investigated for their antimicrobial properties. Research into new benzo and naphthonitrile derivatives has yielded compounds with significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. nih.gov For example, (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile showed potent in vitro antifungal activity with a Minimum Inhibitory Concentration (MIC) of 6.25 μg/mL against Botrytis fabae. nih.gov Other studies on thioureides derived from 2-(4-chlorophenoxymethyl)-benzoic acid have identified compounds with a broad spectrum of activity against strains like E. coli, S. enteritidis, P. aeruginosa, S. aureus, and Candida spp. researchgate.net Specifically, N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thiourea and N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea were noted as the most active compounds. researchgate.net

Table 2: Antimicrobial Activity of Selected Benzonitrile and Related Analogues

Compound Class/Derivative Target Organism MIC Value (µg/mL)
(E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile Botrytis fabae 6.25
N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea S. aureus 32
N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thiourea S. aureus 32
Benzothiazole (B30560) analogue 2bF Staphylococcus aureus 8
Benzothiazole analogue 2eC Staphylococcus aureus 8

Data sourced from multiple studies for illustrative purposes. nih.govresearchgate.netmdpi.com

Compounds containing a nitrile group have been identified as potent inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative disorders like Parkinson's disease. nih.gov Studies on sulfanylphthalonitriles, which are structurally related to benzonitriles, have shown that these compounds are potent and selective MAO-B inhibitors, with many exhibiting IC50 values in the nanomolar range. nih.gov The nitrile functional group is thought to play a key role in the high-potency inhibition through polar interactions within the MAO-B substrate cavity. nih.gov One of the most promising compounds, 4-[(4-bromobenzyl)sulfanyl]phthalonitrile, demonstrated potent MAO-B inhibition (IC50 = 0.025 µM) and a high degree of selectivity over MAO-A. nih.gov Further research on pyridazinobenzylpiperidine derivatives also identified compounds with potent and selective MAO-B inhibition, with compound S5 (a 3-Cl substituted derivative) being the most potent inhibitor with an IC50 value of 0.203 μM. researchgate.net

Table 3: MAO-B Inhibitory Activity of Selected Nitrile-Containing Compounds

Compound Target Enzyme IC50 (µM) Selectivity (MAO-A/MAO-B)
4-[(4-bromobenzyl)sulfanyl]phthalonitrile MAO-B 0.025 >8720-fold
Pyridazinobenzylpiperidine S5 (3-Cl derivative) MAO-B 0.203 19.04
2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivative 3h MAO-B 0.062 High

Data sourced from multiple studies for illustrative purposes. nih.govresearchgate.netnih.gov

Antithrombotic Potential and Receptor Antagonism (e.g., PAR1)

Thrombosis, the formation of a blood clot inside a blood vessel, is a primary cause of heart attacks and strokes. Antithrombotic agents are critical in the prevention and treatment of these cardiovascular events. One key target in the development of novel antithrombotic drugs is the Protease-Activated Receptor 1 (PAR1), a receptor on platelets that is activated by thrombin and plays a crucial role in clot formation. Antagonism of PAR1 can effectively reduce platelet aggregation and subsequent thrombosis.

While a variety of compounds have been investigated as PAR1 antagonists, there is currently no scientific literature available that specifically examines the antithrombotic potential or PAR1 antagonistic activity of this compound. The core structure, a biphenyl (B1667301) nitrile, is present in some biologically active molecules, but a direct link to antiplatelet or anticoagulant effects for this specific substitution pattern has not been established.

Efflux Pump Inhibition in Bacterial Resistance

Antibiotic resistance is a major global health crisis, and one of the mechanisms by which bacteria develop resistance is through the overexpression of efflux pumps. These pumps are membrane proteins that actively transport antibiotics out of the bacterial cell, reducing their intracellular concentration and thus their efficacy. The development of efflux pump inhibitors (EPIs) is a promising strategy to restore the effectiveness of existing antibiotics.

The potential for this compound to act as an efflux pump inhibitor has not been reported in the scientific literature. While some molecules containing a chlorophenyl moiety, such as carbonyl cyanide 3-chlorophenylhydrazone (CCCP), are known to have effects on bacterial membrane potential and can inhibit efflux pumps, CCCP is structurally distinct from this compound, and its mechanism of action is not directly transferable. Research has yet to explore whether the specific combination of the 3-chlorophenyl and benzonitrile groups in this configuration confers any EPI activity.

Iron Chelation and Antineoplastic Applications of Derivatives

Iron is an essential element for cell growth and proliferation, and cancer cells often exhibit an increased demand for it. Iron chelators are compounds that can bind to iron, making it unavailable for cellular processes. This iron deprivation strategy has been explored as a potential avenue for cancer therapy, leading to the investigation of various iron-chelating agents for their antineoplastic (anti-cancer) properties.

There are no published studies on derivatives of this compound being investigated for iron chelation or antineoplastic applications. The benzonitrile and chlorophenyl moieties are not typically associated with strong iron-chelating capabilities. While some complex heterocyclic structures derived from various starting materials can chelate iron, the specific potential of derivatives of this compound in this context remains an uninvestigated area of research.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. These studies guide the design of more potent and selective drugs.

Elucidation of Key Structural Features for Biological Activity

Without established biological activity for this compound in the areas of antithrombotic, antibacterial, or antineoplastic research, it is not possible to elucidate key structural features for these activities. SAR studies are contingent on having a series of related compounds with measured biological data to draw correlations between structural modifications and their effects.

Impact of Halogen and Nitrile Substituents on Bioactivity

In medicinal chemistry, the inclusion of halogen atoms, such as chlorine, can influence a molecule's pharmacokinetic and pharmacodynamic properties. A chlorine atom can affect lipophilicity, metabolic stability, and binding interactions with a biological target. The position of the halogen on an aromatic ring is often crucial for activity.

However, in the absence of biological data for this compound, any discussion on the impact of its specific chloro and nitrile substituents on the outlined bioactivities would be purely speculative.

Stereochemical Influences on Efficacy and Toxicity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on a drug's efficacy and toxicity. Different stereoisomers (enantiomers or diastereomers) of a chiral molecule can exhibit vastly different interactions with chiral biological targets like receptors and enzymes.

It is important to note that this compound is an achiral molecule. It does not have a stereocenter and therefore does not exist as different stereoisomers. As such, the concept of stereochemical influences on its efficacy and toxicity is not applicable.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand, such as this compound, to the active site of a target protein. These simulations are fundamental to understanding the potential biological activity of a compound.

Prediction of Binding Modes and Affinities

The prediction of binding modes and affinities is a primary goal of molecular docking simulations. The binding mode refers to the specific orientation and conformation of the ligand within the protein's binding site that results in the most stable complex. Computational software calculates a "docking score" or binding energy, which is an estimation of the binding affinity. A lower binding energy value typically suggests a more stable and potentially more potent interaction.

For this compound, computational models would predict how the molecule orients itself to maximize favorable interactions. For instance, the nitrile group could act as a hydrogen bond acceptor, interacting with donor residues like serine, threonine, or the backbone amides of the protein. The chlorophenyl and benzonitrile rings are likely to engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. The chlorine atom can also form halogen bonds, a type of non-covalent interaction that can contribute significantly to binding affinity.

Interaction TypePotential Interacting Residues
Hydrogen BondingSerine, Threonine, Asparagine, Glutamine
π-π StackingPhenylalanine, Tyrosine, Tryptophan, Histidine
Hydrophobic InteractionsLeucine, Isoleucine, Valine, Alanine
Halogen BondingElectron-rich atoms (e.g., backbone carbonyl oxygen)

Rational Drug Design Based on Computational Models

Rational drug design is an inventive process of finding new medications based on the knowledge of a biological target. Computational models, including molecular docking, are central to this strategy. By understanding the predicted binding mode of a compound like this compound, medicinal chemists can make targeted structural modifications to improve its pharmacological properties, such as potency and selectivity.

Based on hypothetical docking results for this compound, a rational design strategy could involve several approaches. If the model indicated an unoccupied space within the binding pocket, the biphenyl scaffold could be functionalized with additional chemical groups to create new, favorable interactions. For example, if a hydrogen bond donor from the protein is not engaged, a corresponding acceptor group could be added to the ligand. Conversely, if the model revealed steric clashes between the ligand and the protein, parts of the molecule could be trimmed or reoriented. The position of the chlorine atom could also be systematically varied around the phenyl ring (ortho, meta, para) to probe for optimal halogen bonding or hydrophobic interactions.

This iterative cycle of computational prediction, chemical synthesis, and biological testing is the hallmark of modern, structure-based drug design, allowing for a more efficient and targeted approach to the development of new therapeutic agents.

Applications in Materials Science and Advanced Technologies

Role as Chemical Building Blocks for Functional Materials

Benzonitrile (B105546) and its derivatives are crucial intermediates in the manufacturing of a wide range of organic compounds. medcraveonline.com They serve as foundational structures for pharmaceuticals, agrochemicals, dyes, and rubber chemicals. medcraveonline.com The nitrile group (–CN) is a versatile synthetic precursor that can be transformed into various other functional groups, including amines, aldehydes, carboxylic acids, and nitrogen-containing heterocycles, making aromatic nitriles key building blocks in organic synthesis. acs.org

The biaryl structure, as seen in 2-(3-Chlorophenyl)benzonitrile, is a common framework in functional materials and bioactive products. acs.org Modern synthetic methods, such as rhodium(III)-catalyzed C-H activation, provide efficient pathways to create biphenyl-2-carbonitrile derivatives. acs.org These strategies use easily prepared starting materials to construct complex biaryl systems, highlighting the role of benzonitriles as key reactants in advanced organic synthesis. acs.org

Furthermore, benzonitriles can undergo cyclotrimerization reactions to form 2,4,6-triaryl-1,3,5-triazines. researchgate.net This process, which can be catalyzed by low-valent transition metals, transforms simple benzonitrile derivatives into highly stable, C₃-symmetric molecules. researchgate.netmdpi.com These triazine-based compounds are themselves valuable building blocks for more complex materials, including porous organic polymers. mdpi.com

Development of Polymers and Dyes

The integration of dye molecules into macromolecular structures is a significant area of materials science, leading to the creation of colored polymers for various technical applications. semanticscholar.org Benzonitrile derivatives are utilized in this field, often as part of larger chromophores (the part of a molecule responsible for its color). electrochemsci.orgresearchgate.net

Several synthetic strategies are employed to create dye-containing polymers:

Polymerization of Colored Monomers: Dye molecules are first converted into polymerizable derivatives (monomers) and then incorporated into a polymer backbone through processes like radical polymerization. semanticscholar.orgresearchgate.net

Polycondensation Reactions: Dyes or their derivatives with appropriate functional groups can be reacted to form the main polymer chain. semanticscholar.orgresearchgate.net

Polymer-Analogous Attachment: Pre-formed polymers are chemically modified by attaching dye molecules to their side groups. semanticscholar.org

Azo dyes, a major class of colorants, can be synthesized from benzonitrile precursors and have been incorporated into polymers for applications in non-linear optics and as colored "phase tags" for catalysts. semanticscholar.orgresearchgate.net The covalent bonding between the dye and the polymer ensures the permanence of the color in the final material. researchgate.net For instance, push-pull dyes with a D-π-A (Donor-π-Acceptor) structure, which often feature strong electron-accepting groups derived from nitriles, have been extensively studied for the tunability of their optical properties. mdpi.com

Research on Aggregation-Induced Emission (AIE) Properties of Related Compounds

Aggregation-induced emission (AIE) is a photophysical phenomenon where certain molecules (AIEgens) are non-emissive when dissolved but become highly luminescent upon aggregation in poor solvents or in the solid state. researchgate.net This behavior is the opposite of the aggregation-caused quenching (ACQ) effect typically observed in conventional fluorescent dyes. The primary mechanism behind AIE is the restriction of intramolecular rotation (RIR) in the aggregated state, which blocks non-radiative decay pathways and promotes light emission. researchgate.netnih.gov

Compounds structurally related to this compound, particularly those containing cyano groups on an aryl system, have been investigated for AIE properties. For example, cyanostilbene and 4-alkyl-4′-cyanobiphenyl derivatives have been shown to exhibit AIE. rsc.orgmdpi.com In these systems, the formation of aggregates restricts the rotation of phenyl rings, leading to a significant enhancement of fluorescence intensity. researchgate.netrsc.org

The key findings from research on related compounds include:

The twisted configuration of molecules in an aggregate can prevent parallel orientation of chromophores, which, combined with the RIR effect, is a major cause of AIE. nih.gov

Intermolecular interactions, such as hydrogen bonding, can induce a parallel alignment of molecules that inhibits fluorescence quenching and promotes AIE. rsc.org

AIE-active compounds are being developed for a wide range of applications, including organic light-emitting diodes (OLEDs), fluorescent sensors, and biological imaging. researchgate.net

Corrosion Inhibition Studies with Benzonitrile Derivatives

Benzonitrile derivatives have been extensively studied as effective corrosion inhibitors, particularly for protecting carbon steel and other metals in acidic environments. electrochemsci.orgresearchgate.netresearchgate.net Corrosion inhibitors are substances that, when added in small concentrations to an environment, decrease the corrosion rate of a metal. electrochemsci.org The effectiveness of these compounds stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. nih.gov

Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have demonstrated that the inhibition efficiency of benzonitrile derivatives increases with their concentration. electrochemsci.orgresearchgate.netresearchgate.net These compounds typically act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. electrochemsci.orgresearchgate.net

The adsorption of benzonitrile inhibitors on the metal surface generally follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer on the surface. nih.govcovenantuniversity.edu.ng The mechanism of adsorption can involve both physical (electrostatic) and chemical (chemisorption) interactions between the inhibitor molecules and the metal. covenantuniversity.edu.ng The presence of heteroatoms (like nitrogen in the nitrile group) and π-electrons in the aromatic rings facilitates this adsorption process.

The table below summarizes the performance of various benzonitrile derivatives as corrosion inhibitors for steel in acidic solutions.

Inhibitor CompoundMetalCorrosive MediumMax. Inhibition Efficiency (%)Reference
4-(isopentylamino)-3-nitrobenzonitrile (PANB)Mild Steel1 M HCl>95% (at optimal conc.) researchgate.net
3-amino-4-(isopentylamino)benzonitrile (APAB)Mild Steel1 M HCl>95% (at optimal conc.) researchgate.net
Benzonitrile Azo DyesCarbon Steel1 M HCl>90% (at optimal conc.) electrochemsci.orgresearchgate.net
Benzonitrile and Benzothiazole (B30560) Admixture316 Stainless Steel6 M HCl95% covenantuniversity.edu.ng
6-Amino-4-aryl-dihydropyridine-dicarbonitrilesCarbon Steel1 M HCl>91% (with KI) nih.gov

Environmental Considerations and Future Directions

Environmental Fate and Transport Studies of Related Compounds

While specific studies on the environmental fate and transport of 2-(3-Chlorophenyl)benzonitrile are not extensively documented, the behavior of related chlorinated aromatic compounds and benzonitriles can provide valuable insights. The environmental persistence and mobility of such compounds are governed by their physicochemical properties, including water solubility, vapor pressure, and lipophilicity.

Chlorinated organic compounds, as a class, are known for their persistence in the environment. nih.gov For instance, polychlorinated biphenyls (PCBs), which also contain chloro-substituted phenyl rings, exhibit high environmental persistence and resistance to metabolism. nih.gov Their low water solubility and vapor pressure, coupled with resistance to degradation, allow for long-range transport via air, water, and sediment. nih.gov Similarly, chlorinated solvents are recognized for their potential to contaminate groundwater. envchemgroup.com

Table 1: Factors Influencing Environmental Fate and Transport of Related Chlorinated Compounds

FactorInfluence on Environmental BehaviorRelated Compounds
Persistence Resistance to degradation leads to longer residence times in the environment.Polychlorinated Biphenyls (PCBs), Chlorophenols nih.govnih.gov
Lipophilicity (High Log Kow) Tendency to sorb to organic matter in soil and sediment, and to bioaccumulate. nih.govPCBs, Organochlorine Pesticides nih.govnih.gov
Water Solubility Low solubility limits concentrations in the aqueous phase and promotes partitioning to other media. usgs.govChlorinated Solvents, PCBs nih.govusgs.gov
Volatility Determines the extent of partitioning into the atmosphere and potential for long-range transport.Chlorinated Solvents usgs.gov

Potential for Bioaccumulation

The potential for a chemical to bioaccumulate in organisms is a significant environmental concern. Bioaccumulation is the process where the concentration of a chemical in an organism exceeds that in the surrounding environment. mdpi.com For organic compounds, bioaccumulation potential is often correlated with their lipophilicity, commonly expressed as the octanol-water partition coefficient (log Kow). nih.gov Compounds with high log Kow values tend to accumulate in the fatty tissues of organisms. nih.gov

Chlorinated compounds, such as PCBs and certain organochlorine pesticides, are well-known for their high bioaccumulation potential. nih.govnih.gov These substances can enter the food web and biomagnify, reaching higher concentrations at successive trophic levels. nih.gov The bioaccumulation potential of a substance is typically quantified by the bioconcentration factor (BCF), which is the ratio of the chemical concentration in an organism to that in the surrounding water at equilibrium. mdpi.com A BCF greater than 5000 is generally considered indicative of a bioaccumulative substance. mdpi.com

Table 2: Bioaccumulation Data for Related Chlorinated Compounds

Compound ClassTypical Log Kow RangeObserved Bioconcentration Factors (BCF) in Fish
Polychlorinated Biphenyls (PCBs)4.5 - 8.22,000 - 200,000
Organochlorine Pesticides3.0 - 6.9100 - 50,000
Chlorinated Paraffins4.4 - >8Variable, can be > 5000

Note: The data presented are for classes of related compounds and are intended to provide context. Specific values can vary significantly between individual congeners and species.

Applications in Environmental Remediation (e.g., Heavy Metal Removal)

The nitrile functional group is known for its ability to coordinate with transition metals. nih.gov This property suggests a theoretical potential for nitrile-containing compounds to be used in environmental remediation, such as in the removal of heavy metals from contaminated water. The lone pair of electrons on the nitrogen atom of the nitrile group can form coordination complexes with metal ions. researchgate.net

While there is no direct evidence of this compound being used for heavy metal remediation, the chemistry of the nitrile group is relevant. The effectiveness of such an application would depend on several factors, including the stability of the metal-nitrile complex, the selectivity for target metals, and the potential for regeneration and reuse of the material. Various materials are being explored for heavy metal removal, including biosorbents and hydrogels, which often rely on functional groups like hydroxyl, carboxyl, and amino groups to bind metals. mdpi.commdpi.com Research into the use of nitrile-functionalized materials for this purpose could be a potential area of future investigation.

It is important to note that the application of any chemical for environmental remediation requires a thorough assessment of its own environmental impact and potential toxicity.

Advancements in Sustainable Synthesis

The synthesis of benzonitriles has traditionally involved methods that may use harsh reagents or generate significant waste. rsc.org However, there is a growing emphasis on the development of more sustainable and environmentally friendly synthetic routes, in line with the principles of green chemistry. researchgate.net

Recent advancements in the synthesis of benzonitriles include the use of ionic liquids, which can act as recyclable catalysts and solvents. researchgate.netrsc.org One novel green route for benzonitrile (B105546) synthesis involves the use of an ionic liquid that serves multiple roles as a co-solvent, catalyst, and phase separation agent, eliminating the need for metal salt catalysts and simplifying the separation process. researchgate.netrsc.org This method has been shown to be applicable to a variety of aromatic nitriles with excellent yields. researchgate.netrsc.org

Other sustainable approaches include the use of heterogeneous catalysts, such as transition metal oxide clusters fabricated in zeolite pores, for the ammoxidation of alkylbenzenes. medcraveonline.com This nanotech approach allows for high selectivity and efficiency in the synthesis of benzonitriles. medcraveonline.com Microwave-assisted synthesis is another green chemistry technique that has been applied to the synthesis of related compounds, offering advantages such as shorter reaction times and potentially higher yields. nih.gov A rhodium(III)-catalyzed C-H arylation of benzimidate derivatives with arylsilanes in water has been reported as a sustainable method for producing biphenyl-2-carbonitrile derivatives. acs.org These advancements highlight a trend towards cleaner and more efficient methods for producing benzonitriles and their derivatives.

Table 3: Comparison of Synthesis Methods for Benzonitriles

Synthesis MethodKey FeaturesAdvantages
Traditional Methods Often involve cyanation of benzene (B151609) halides or ammoxidation of toluene. rsc.orgEstablished industrial processes.
Ionic Liquid-Based Synthesis Utilizes ionic liquids as recyclable catalysts and solvents. researchgate.netrsc.orgHigh yields, simplified separation, elimination of metal catalysts. researchgate.netrsc.org
Heterogeneous Catalysis Employs catalysts like transition metal oxides in zeolite pores. medcraveonline.comHigh selectivity and efficiency. medcraveonline.com
Microwave-Assisted Synthesis Uses microwave radiation to accelerate reactions. nih.govReduced reaction times, potential for improved yields. nih.gov
Aqueous Rh(III)-Catalyzed C-H Coupling Employs water as a sustainable solvent. acs.orgEnvironmentally friendly solvent, straightforward synthesis. acs.org

Q & A

Q. Methodology :

  • Wittig Reaction : A common approach involves brominating intermediates (e.g., 2-(bromomethyl)benzonitrile) and performing Wittig reactions with aldehydes to introduce styryl or substituted phenyl groups .
  • Stereochemical Control : Optimize reaction conditions (e.g., temperature, solvent polarity) to control cis/trans isomer ratios in products, as seen in the synthesis of 2-(4-methylstyryl)benzonitrile isomers .
  • Validation : Use TLC, NMR, and mass spectrometry to confirm intermediates and final products.

Advanced Note : For complex derivatives, consider palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aromatic substituents while preserving the nitrile group.

What spectroscopic and chromatographic techniques are critical for characterizing this compound and its analogs?

Q. Methodology :

  • NMR Analysis : 1^1H and 13^13C NMR to identify aromatic proton environments and confirm substitution patterns. For example, the nitrile group’s electron-withdrawing effect deshields adjacent protons .
  • Mass Spectrometry : High-resolution MS to verify molecular formulas and detect fragmentation patterns.
  • HPLC-Purity : Reverse-phase HPLC with UV detection to assess purity, especially for biologically active derivatives .

Advanced Note : Use 2D NMR (e.g., COSY, NOESY) to resolve overlapping signals in stereoisomeric mixtures.

How can density functional theory (DFT) calculations optimize the design of this compound derivatives?

Q. Methodology :

  • Functional Selection : Hybrid functionals (e.g., B3LYP) with gradient corrections and exact exchange terms improve accuracy for thermochemical properties (e.g., bond dissociation energies) .
  • Electronic Structure : Calculate HOMO-LUMO gaps to predict reactivity and charge distribution, which correlate with biological activity (e.g., binding affinity in anticancer studies) .
  • Validation : Compare computed IR spectra or dipole moments with experimental data to refine computational models.

Advanced Note : Perform molecular dynamics simulations to study solvent effects on conformational stability.

How should researchers evaluate the cytotoxic activity of this compound derivatives against cancer cell lines?

Q. Methodology :

  • Cell Line Selection : Use hormone-dependent (e.g., MCF-7) and triple-negative (e.g., MDA-MB-231) breast cancer lines to assess specificity .
  • MTT Assay Protocol : Incubate cells with compounds for 48–72 hours, measure IC50_{50} values, and compare with reference drugs (e.g., etoposide) .
  • Data Interpretation : Use ANOVA and post-hoc tests to validate significance; consider lipophilicity (logP) to explain potency variations.

Advanced Note : Combine cytotoxicity data with apoptosis assays (e.g., Annexin V staining) to probe mechanisms of action.

How can contradictions between molecular docking predictions and experimental activity data be resolved?

Q. Methodology :

  • Binding Site Flexibility : Adjust docking parameters to account for protein conformational changes (e.g., induced-fit docking) .
  • Solvent Effects : Include explicit water molecules or use Poisson-Boltzmann methods to refine binding energy calculations .
  • Experimental Validation : Perform mutagenesis studies on predicted target residues (e.g., aromatase active site) to confirm interactions .

Example : Compound 65 (a derivative) showed antiproliferative activity but no aromatase inhibition, suggesting off-target effects requiring pathway analysis .

What strategies are effective for establishing structure-activity relationships (SAR) in nitrile-containing analogs?

Q. Methodology :

  • Substituent Variation : Synthesize derivatives with electron-withdrawing (e.g., -Cl) or donating (e.g., -OCH3_3) groups to assess electronic effects on activity .
  • Bioisosteric Replacement : Replace the nitrile group with carboxyl or tetrazole moieties to modulate solubility and target engagement.
  • 3D-QSAR : Use CoMFA or CoMSIA models to correlate steric/electrostatic fields with IC50_{50} trends .

Advanced Note : Combine SAR with proteomics to identify novel targets for derivatives lacking classical AI (aromatase inhibitor) activity .

How should researchers address the lack of toxicological and ecological data for this compound?

Q. Methodology :

  • Acute Toxicity : Perform OECD Guideline 423 studies in rodents, monitoring mortality, organ weights, and histopathology .
  • Environmental Impact : Use QSAR models (e.g., EPI Suite) to estimate biodegradability and bioaccumulation potential in lieu of experimental data .
  • Handling Protocols : Follow OSHA guidelines for nitrile-containing compounds, including fume hood use and PPE .

Advanced Note : Collaborate with ecotoxicology labs to conduct algae or Daphnia magna assays for freshwater toxicity profiling.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.